2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Overview
Description
2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) is a heterocyclic organic compound belonging to the triazine family. It is characterized by its two triazine rings connected by an oxygen bridge, with methoxy groups at the 4 and 6 positions on each ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate nucleophile under controlled conditions. One common method includes the use of triethylamine as a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through crystallization or distillation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Bases: Triethylamine is commonly used to deprotonate the nucleophile and promote the reaction.
Major Products: The major products formed from these reactions include substituted triazine derivatives and peptide-linked compounds .
Scientific Research Applications
2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) involves the activation of carboxylic acids to form reactive esters, which then undergo nucleophilic attack by amines or alcohols to form amide or ester bonds. This process is facilitated by the presence of a base, such as triethylamine, which deprotonates the nucleophile and enhances its reactivity .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A closely related compound used in similar applications.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents that affect its reactivity and applications.
Uniqueness: 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) is unique due to its oxygen bridge connecting two triazine rings, which imparts distinct chemical properties and reactivity compared to other triazine derivatives .
Properties
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-4,6-dimethoxy-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O5/c1-17-5-11-6(18-2)14-9(13-5)21-10-15-7(19-3)12-8(16-10)20-4/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJBUQUHVXKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492699 | |
Record name | 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-63-4 | |
Record name | 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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